molecular formula C21H19FN2O4 B3018171 ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 886952-38-1

ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

货号: B3018171
CAS 编号: 886952-38-1
分子量: 382.391
InChI 键: HZTLFRCZYUCBOJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate features a pyridazine core with substitutions at positions 1, 3, 4, and 5. Key structural attributes include:

  • Position 1: A 4-methylphenyl group, providing moderate electron-donating effects.
  • Position 3: An ethyl carboxylate ester, influencing solubility and metabolic stability.
  • Position 4: A (4-fluorophenyl)methoxy group, combining lipophilic and electron-withdrawing properties due to the fluorine atom.

属性

IUPAC Name

ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-3-27-21(26)20-18(28-13-15-6-8-16(22)9-7-15)12-19(25)24(23-20)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTLFRCZYUCBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)F)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with ethyl propiolate, followed by cyclization with cinnamaldehyde in the presence of piperazine and p-toluenesulfonic acid as a catalyst . The reaction is carried out in a solvent such as dichloroethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

化学反应分析

Types of Reactions

Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

科学研究应用

Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:

作用机制

The mechanism of action of ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Substituent Variations at Position 1

  • Ethyl 5-Cyano-1-(4-Methoxyphenyl)-4-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxylate (12e): Position 1: 4-Methoxyphenyl (electron-donating). Key Differences: The methoxy group increases polarity compared to the target’s 4-methylphenyl, lowering lipophilicity. Melting point: 164.0–164.5°C . Impact: Reduced metabolic stability due to higher polarity.
  • Ethyl 1-(4-Fluorophenyl)-4-Methoxy-6-Oxo-1,6-Dihydropyridazine-3-Carboxylate (CAS 899943-46-5) :

    • Position 1 : 4-Fluorophenyl (electron-withdrawing).
    • Key Differences : Fluorine at position 1 enhances electronic effects but reduces steric bulk compared to the target’s 4-methylphenyl.
    • Impact : Improved receptor-binding affinity in fluorinated analogs .

Substituent Variations at Position 4

  • Ethyl 5-Cyano-1-(4-Hydroxyphenyl)-4-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxylate (12d): Position 4: Methyl group. Key Differences: Lacks the (4-fluorophenyl)methoxy group, resulting in lower molecular weight and reduced steric hindrance. Melting point: 220–223°C . Impact: Higher crystallinity due to hydroxyl group participation in hydrogen bonding.
  • Methyl 4-[(2-Methoxy-2-Oxoethyl)Sulfanyl]-6-Oxo-1-[3-(Trifluoromethyl)Phenyl]-1,6-Dihydropyridazine-3-Carboxylate (CAS 338395-91-8) :

    • Position 4 : Sulfanyl group with a methoxyethyl chain.
    • Key Differences : Sulfur incorporation may enhance metabolic stability but reduce solubility. Molecular weight: 402.35 g/mol .
    • Impact : Increased resistance to oxidative metabolism compared to the target’s ether linkage.

Ester Group Variations at Position 3

  • Methyl 5-Cyano-1-(4-Fluorophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxylate (CAS 339018-13-2): Position 3: Methyl ester. Key Differences: Smaller ester group reduces steric hindrance but may shorten half-life due to faster hydrolysis. Impact: Lower logP (lipophilicity) compared to the ethyl ester in the target compound .

Melting Points and Solubility

Compound Melting Point (°C) Key Substituents
Target Compound Not reported 4-Methylphenyl, (4-Fluorophenyl)methoxy
12e (4-Methoxyphenyl) 164.0–164.5 4-Methoxy, methyl
12d (4-Hydroxyphenyl) 220–223 4-Hydroxy, methyl
CAS 899943-46-5 (4-Fluorophenyl) Not reported 4-Fluorophenyl, methoxy

Trends :

  • Hydroxyl and fluorinated groups increase melting points via polarity and hydrogen bonding.
  • Ethyl esters (target) enhance lipophilicity compared to methyl analogs.

Pharmacological Implications

  • Fluorine Effects: The (4-fluorophenyl)methoxy group in the target compound likely enhances blood-brain barrier penetration and target affinity, as seen in adenosine A1 receptor modulators .
  • Ester Choice : Ethyl esters may prolong half-life compared to methyl esters, balancing hydrolysis resistance and solubility .

生物活性

Chemical Structure and Properties

The compound features a complex structure that includes a dihydropyridazine core, substituted phenyl rings, and an ethyl ester group. Its molecular formula is C19H19FN2O3C_{19}H_{19}FN_2O_3.

Structural Formula

Ethyl 4 4 fluorophenyl methoxy 1 4 methylphenyl 6 oxo 1 6 dihydropyridazine 3 carboxylate\text{Ethyl 4 4 fluorophenyl methoxy 1 4 methylphenyl 6 oxo 1 6 dihydropyridazine 3 carboxylate}

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range between 0.220.22 to 0.25μg/mL0.25\,\mu g/mL .

The antimicrobial efficacy of these compounds is attributed to their ability to disrupt bacterial cell walls and inhibit essential enzymes involved in bacterial replication. In particular, some derivatives have been identified as effective inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in bacterial metabolism .

Cytotoxicity and Hemolytic Activity

In vitro studies have assessed the cytotoxic effects of these compounds on mammalian cells. The results indicate low hemolytic activity (less than 15%15\% lysis), suggesting a favorable safety profile for potential therapeutic applications . Furthermore, IC50 values greater than 60μM60\,\mu M indicate minimal cytotoxicity towards human cell lines .

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial activity of several pyridazine derivatives, including the target compound. The results demonstrated that the compound significantly inhibited biofilm formation compared to standard antibiotics like Ciprofloxacin. The study highlighted the potential of these derivatives in treating biofilm-associated infections .

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on understanding the structure-activity relationship of related compounds. The findings suggested that modifications in the phenyl substituents could enhance biological activity. For example, the introduction of fluorine atoms was associated with increased potency against specific bacterial strains .

Table: Summary of Biological Activities

Activity Result Reference
AntimicrobialMIC: 0.22 - 0.25 μg/mL
CytotoxicityIC50 > 60 μM; low hemolytic activity
Biofilm inhibitionSuperior activity compared to Ciprofloxacin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。